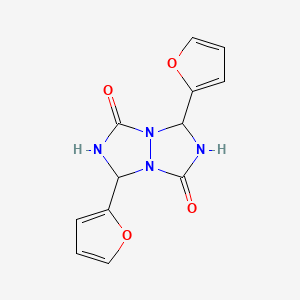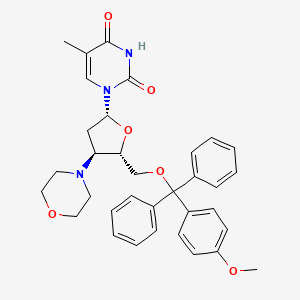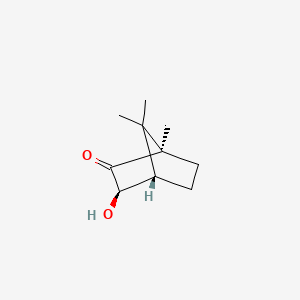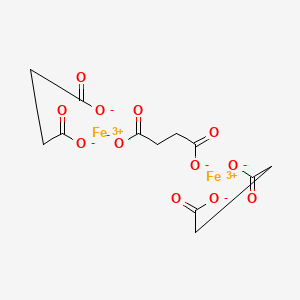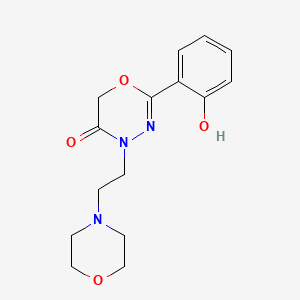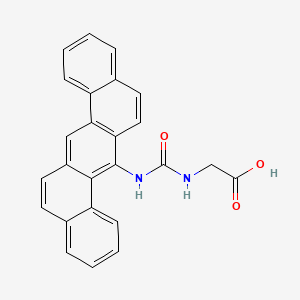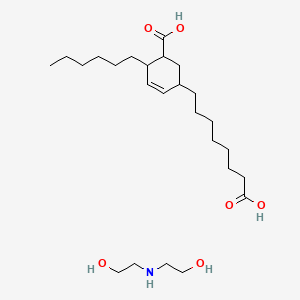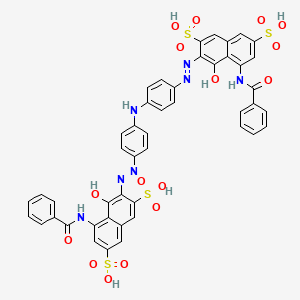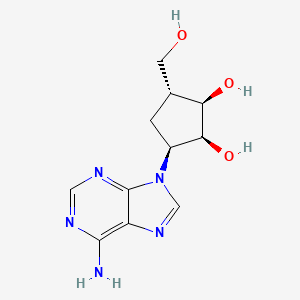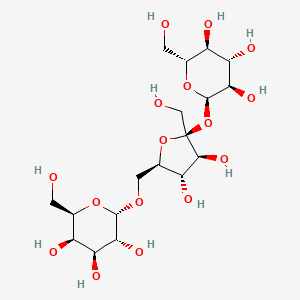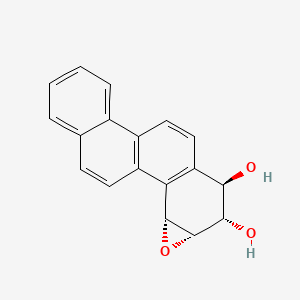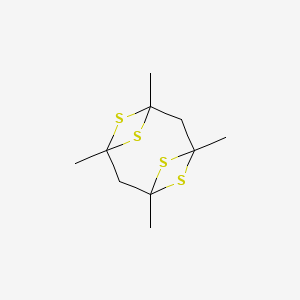
1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane is a unique organosulfur compound characterized by its tricyclic structure containing four sulfur atoms. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane typically involves the reaction of tetramethylsilane with sulfur-containing reagents under controlled conditions. One efficient route involves the reaction of cyclic carbosilane with aluminum tribromide . The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired tricyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
化学反应分析
Types of Reactions
1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
科学研究应用
1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane involves its interaction with various molecular targets and pathways. The sulfur atoms in the compound can form bonds with metal ions, proteins, and other biomolecules, influencing their function and activity. This interaction can lead to changes in cellular processes, making the compound useful for studying biochemical pathways and developing new therapeutic agents .
相似化合物的比较
Similar Compounds
1,3,5,7-Tetramethyl-1,3,5,7-tetrasilaadamantane: This compound features silicon atoms instead of sulfur and has different chemical properties and applications.
1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: This compound contains oxygen and phosphorus atoms, making it useful as a ligand in catalysis.
1,3,5,7-Tetrasilatricyclo(3.3.1.1(3,7))decane: This compound has silicon atoms and is used in different industrial applications.
Uniqueness
1,3,5,7-Tetramethyl-4,8,9,10-tetrathiatricyclo(5.1.1.1(3,5))decane is unique due to its sulfur-containing tricyclic structure, which imparts distinct chemical reactivity and stability. Its ability to undergo various chemical reactions and form stable products makes it valuable for research and industrial applications.
属性
CAS 编号 |
6638-47-7 |
|---|---|
分子式 |
C10H16S4 |
分子量 |
264.5 g/mol |
IUPAC 名称 |
1,3,5,7-tetramethyl-4,8,9,10-tetrathiatricyclo[5.1.1.13,5]decane |
InChI |
InChI=1S/C10H16S4/c1-7-5-8(2)13-10(4,14-8)6-9(3,11-7)12-7/h5-6H2,1-4H3 |
InChI 键 |
VTPKTISKUWRQMT-UHFFFAOYSA-N |
规范 SMILES |
CC12CC3(SC(S3)(CC(S1)(S2)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


